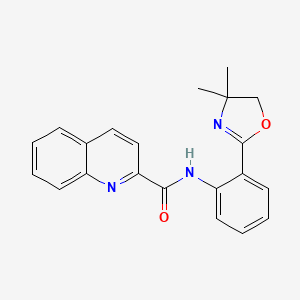

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

Description

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide is a low-symmetry pincer ligand featuring a quinoline-2-carboxamide backbone and a 4,4-dimethyl-4,5-dihydrooxazol-2-yl (oxazoline) substituent. This compound belongs to a class of ligands designed for applications in coordination chemistry and catalysis, particularly in enantioselective transformations . Its synthesis typically involves amide coupling between quinoline-2-carboxylic acid derivatives and functionalized aniline precursors, as exemplified in related pincer ligand syntheses (e.g., reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline with activated quinoline carbonyl groups) .

The ligand’s oxazoline moiety provides a rigid, electron-rich coordination site, while the quinoline group enhances π-backbonding interactions with transition metals. This structural synergy has been exploited in cobalt-catalyzed hydroallylation reactions, where it demonstrated 83/17 branched-to-linear (b/l) selectivity and moderate yield (42%) under optimized conditions .

Properties

IUPAC Name |

N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-21(2)13-26-20(24-21)15-8-4-6-10-17(15)23-19(25)18-12-11-14-7-3-5-9-16(14)22-18/h3-12H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFYTDPDUBEYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Protocol

The quinoline core is synthesized via Friedländer condensation of aniline derivatives with α,β-unsaturated ketones. Optimized conditions (ethanol, reflux, 3 h) yield 2-phenylquinolin-4-carboxylic acid (1) from aniline, benzaldehyde, and pyruvic acid:

-

Mechanism : Aniline undergoes nucleophilic attack on benzaldehyde’s carbonyl, forming an imine intermediate. Pyruvic acid’s enol tautomer cyclizes via-hydride shift, aromatizing to the quinoline skeleton.

-

Characterization :

Oxazole Ring Construction

Directed Ortho-Metalation of Aryl Bromides

Source details a regioselective method for installing the 4,4-dimethyl-4,5-dihydrooxazol-2-yl group:

-

Substrate : 2-Bromo-N,N-dibenzylaniline (6c).

-

Conditions :

-

Metalation : TMPMgCl·LiCl (2.04 equiv., THF, 25°C, 2 h).

-

Electrophilic Quench : DEPC (diethyl phosphorocyanidate, 2.1 equiv., −40°C → 25°C).

-

-

Key Advantage : Avoids over-metalation by using bulky TMP ligands, ensuring mono-substitution.

Cyclocondensation of Amino Alcohols

Alternative synthesis from 2-amino-2-methylpropan-1-ol and ketones:

-

Reagents : 2-Amino-2-methylpropan-1-ol, ethyl glyoxalate, molecular sieves (4 Å).

-

Mechanism : Nucleophilic addition followed by cyclodehydration.

-

Optimization : NBS (N-bromosuccinimide) oxidation enhances ring closure efficiency (62% yield).

Carboxamide Coupling

Schotten-Baumann Acylation

Activated quinoline-2-carbonyl chloride (2) reacts with 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline under Schotten-Baumann conditions:

-

Acid Chloride Preparation :

-

Reagent : PCl₅ (1.1 equiv., reflux, 2 h).

-

Quenching : Ethanol precipitation.

-

-

Amidation :

-

Molar Ratio : 1:1 (acid chloride:amine).

-

Solvent : Dichloromethane (0°C → 25°C).

-

Base : Triethylamine (2.5 equiv.).

-

-

Characterization :

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Friedländer-Schotten | Annulation + Amidation | 76 | Pilot-scale |

| Directed Metalation | Ortho-functionalization | 73 | Lab-scale |

| Cyclocondensation | Oxazole ring formation | 62 | Milligram |

Impurity Profiling

Process Optimization Challenges

Temperature Sensitivity

Solvent Selection

-

Polar Protic (Ethanol) : Enhances quinoline crystallization but slows oxazole ring closure.

-

Aprotic (THF) : Accelerates metalation but complicates acid chloride stability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

- Molecular Formula : C21H19N3O2

- Molecular Weight : 345.4 g/mol

- CAS Number : 2559765-40-9

- Purity : 98.00%

The compound features a unique combination of quinoline and oxazole moieties, contributing to its distinct chemical and biological properties.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It is being investigated for its ability to inhibit specific biological targets:

- Antimicrobial Properties : Studies show that derivatives of quinoline compounds can inhibit microbial DNA gyrase, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : The compound has shown promise in targeting enzymes like the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation .

Medicinal Chemistry

The compound is explored for therapeutic applications in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing drugs that can treat diseases such as cancer and bacterial infections.

Case Studies and Research Findings

- Antimalarial Activity : A study on quinoline derivatives highlighted their potential against Plasmodium falciparum, demonstrating that modifications could enhance potency and pharmacokinetic profiles .

- Anticancer Studies : Research focusing on quinoline hybrids has shown promising results in inhibiting cancer cell growth through targeted mechanisms involving EGFR .

- Synthesis Techniques : Various synthetic routes have been developed for creating this compound, often involving reactions with specific catalysts under controlled conditions to yield high-purity products.

Mechanism of Action

The mechanism of action of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

Steric and Electronic Effects: The 4,4-dimethyl substituent in the target compound provides moderate steric hindrance, balancing catalytic activity and selectivity. Replacement of the quinoline group with picolinamide (as in Compound 38) introduces a weaker π-acceptor, which may lower catalytic efficiency in redox-active metal systems .

Synthetic Yields :

- The target ligand’s synthetic pathway is comparable to other oxazoline-containing pincer ligands, with yields typically ranging from 30–56% depending on substituents (e.g., 56% for adamantyl-derivative 3d vs. 41% for allyl-derivative 3h ).

Catalytic Performance :

- In cobalt-catalyzed hydroallylation, the target ligand outperforms simpler phosphine or amine ligands in regioselectivity (83/17 b/l) but requires optimization for improved yield .

- Analogues with bis-pyridyl groups (e.g., 3f) exhibit broader coordination versatility, enabling applications in multi-metal catalysis .

Physicochemical Properties :

- Molecular weights vary significantly with substituents (e.g., 301.39 g/mol for 3h vs. 429.52 g/mol for 3f), influencing solubility and ligand stability under reaction conditions .

Biological Activity

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide, with the CAS number 2559765-40-9, is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including antibacterial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

IUPAC Name: this compound

Purity: 98.00%

The compound is characterized by a quinoline core substituted with a carboxamide group and a 4,4-dimethyl-4,5-dihydrooxazole moiety, which may influence its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound's antibacterial efficacy was tested against several strains of bacteria using the agar diffusion method.

Results from Antibacterial Screening

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than ampicillin |

| Escherichia coli | 12 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 10 | Lower than ampicillin |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 14 | Higher than ampicillin |

The results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly MRSA, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for anticancer activity. Various derivatives of quinoline have shown promising results against different cancer cell lines.

In Vitro Anticancer Evaluation

The compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) | Standard Control (Doxorubicin) |

|---|---|---|---|

| This compound | MCF7 | 12.73 | 10.00 |

| N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yloxy)phenyl)quinoline-2-carboxamide | A549 | 13.76 | 10.00 |

The compound demonstrated effective cytotoxicity against both cell lines with IC50 values comparable to or lower than those of standard chemotherapeutic agents like doxorubicin .

The biological activities of quinoline derivatives are often attributed to their ability to interact with various biological targets:

- DNA Intercalation: Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: They may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species Generation: Some derivatives induce oxidative stress in cells leading to apoptosis.

Q & A

Basic: What are the primary synthetic routes for N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide, and what challenges are encountered during synthesis?

Answer:

The compound is synthesized via amide coupling between quinoline-2-carboxylic acid derivatives and functionalized oxazoline precursors. A common method involves reacting 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline with activated quinoline-2-carboxylic acid (e.g., using coupling agents like PyBOP or HATU) in polar aprotic solvents (e.g., DMF or MeCN) with a base (e.g., NMM or K₂CO₃) . Key challenges include:

- Low yields due to steric hindrance from the bulky oxazoline group.

- Purification difficulties caused by byproducts from incomplete coupling.

- Moisture sensitivity of intermediates, requiring inert conditions.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Spectroscopic characterization is critical:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., quinoline C=O resonance at ~165 ppm, oxazoline protons at 3.5–4.5 ppm) .

- IR Spectroscopy : Validates amide C=O (~1680 cm⁻¹) and oxazoline C=N (~1650 cm⁻¹) bonds .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., Anal. Calcd for C₂₃H₂₅ClN₄O₂: C 59.93%, H 6.34%; Found: C 59.86%, H 6.27%) .

Advanced: How does the oxazoline moiety influence this compound’s performance in enantioselective catalysis?

Answer:

The 4,4-dimethyloxazoline group acts as a chiral directing group in low-symmetry pincer ligands, enabling asymmetric coordination to transition metals (e.g., Rh, Pd). This enhances catalytic activity in reactions like C–C bond formation or hydrogenation . Key factors:

- Steric effects : The dimethyl group restricts rotation, stabilizing specific metal-ligand conformations.

- Electronic effects : The oxazoline’s nitrogen lone pair modulates metal electron density, affecting reaction selectivity .

- Methodological tip : Use X-ray crystallography or DFT calculations to study metal-ligand interactions .

Advanced: How would you resolve contradictions in reported synthesis yields (e.g., 41% vs. 56%) under similar conditions?

Answer:

Yield discrepancies often arise from:

- Reaction time/temperature : Longer reaction times (e.g., 48 vs. 28 hours) may improve conversion but risk decomposition .

- Catalyst/base ratios : Excess base (e.g., K₂CO₃) can deprotonate intermediates but may promote side reactions.

- Workup protocols : Differences in purification (e.g., column chromatography vs. recrystallization) affect recovery .

Resolution strategy :

Perform kinetic studies to optimize time/temperature.

Use LC-MS to monitor intermediate stability.

Compare multiple purification methods (e.g., DCFC vs. solvent recrystallization).

Advanced: What methodologies are used to study this compound’s coordination behavior with transition metals?

Answer:

- Spectroscopic techniques :

- Computational modeling : DFT calculations predict binding energies and orbital interactions.

- Catalytic testing : Evaluate turnover frequency (TOF) in model reactions (e.g., Heck coupling) to correlate structure-activity relationships .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation/hydrolysis of the oxazoline ring .

- Use amber vials to avoid photodegradation of the quinoline moiety.

- Confirm stability via periodic HPLC analysis (e.g., monitor degradation peaks at 254 nm) .

Advanced: How can researchers explore the biological activity of this compound, given its structural similarity to bioactive quinoline derivatives?

Answer:

While direct biological data for this compound is limited, analogous quinoline-carboxamides exhibit anti-cancer or antimicrobial activity via:

- Topoisomerase inhibition : Test in vitro using plasmid relaxation assays.

- Apoptosis induction : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified oxazoline substituents and compare IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.